Enhanced Antiparasitic Potency via 3-Fluorobenzyl Substitution in the ATC Scaffold
In a direct head-to-head study within the ATC class, the 3-fluorobenzyl analog (a close comparator lacking the 2,5-difluorophenyl amide) demonstrated a significant potency improvement against intracellular T. cruzi. This data provides a quantitative baseline for the contribution of the 3-fluorobenzyl group, which is also present in the target compound [1].
| Evidence Dimension | Antiparasitic activity against T. cruzi |
|---|---|
| Target Compound Data | Not directly tested; activity is inferred to be ≥ comparator based on class SAR. |
| Comparator Or Baseline | 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (comparator analog) |
| Quantified Difference | Comparator pEC50 > 6 (<1 µM) vs. parent benzyl analog pEC50 < 5 (>10 µM), representing >10-fold potency shift. |
| Conditions | High-content screening in T. cruzi-infected VERO cells. |
Why This Matters
This demonstrates that the 3-fluorobenzyl group, a key structural feature of the target compound, is a validated potency-enhancing motif within the ATC scaffold, making it a rational choice for antiparasitic screening programs.
- [1] Brancale, A., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. J. Med. Chem., 60(17), 7284–7299. View Source
